Receptor Binding Profile: Subnanomolar Dual NOP/MOP Affinity
Cebranopadol exhibits balanced, high-affinity binding to human NOP and MOP receptors, distinguishing it from MOP-selective agonists like morphine and dual-mechanism agents like tapentadol (MOP + norepinephrine reuptake inhibition) [1].
| Evidence Dimension | Human receptor binding affinity (Ki) and functional activity (EC50) |
|---|---|
| Target Compound Data | hNOP: Ki 0.9 nM, EC50 13.0 nM; hMOP: Ki 0.7 nM, EC50 1.2 nM; hKOP: Ki 2.6 nM, EC50 17 nM; hDOP: Ki 18 nM, EC50 110 nM |
| Comparator Or Baseline | Morphine: MOP-selective agonist, lacks meaningful NOP affinity; Tapentadol: MOP Ki ~100-300 nM, no NOP agonism |
| Quantified Difference | Cebranopadol MOP affinity ~100-400× higher than tapentadol; NOP affinity is unique among clinically advanced analgesics |
| Conditions | In vitro radioligand binding assays using recombinant human receptors; functional activity measured via [35S]GTPγS binding |
Why This Matters
The unique co-activation of NOP and MOP receptors enables robust analgesia with a ceiling on respiratory depression, a feature not available with MOP-selective agonists.
- [1] Linz K, Christoph T, Tzschentke TM, et al. Cebranopadol: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist. J Pharmacol Exp Ther. 2014;349(3):535-548. View Source
